Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate is a chemical compound characterized by its unique molecular structure, which includes an oxazolo[4,5-c]pyridin-2-yl group linked to a benzoate moiety. Its molecular formula is , and it has a molecular weight of 254.24 g/mol. This compound is typically stored under refrigerated conditions and is utilized in various scientific applications due to its distinctive properties and reactivity.
Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate belongs to the class of organic compounds known as heterocycles, specifically those containing both nitrogen and oxygen atoms in their rings. It can be classified as a benzoate ester, which plays a significant role in organic synthesis and medicinal chemistry. The compound is often synthesized for research purposes and has potential applications in drug discovery and development.
The synthesis of Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate generally involves multi-step organic reactions. A common synthetic route includes:
In industrial settings, large-scale reactors are utilized to optimize reaction conditions for higher yields and purity. Purification methods such as recrystallization or chromatography are often employed to isolate the desired compound effectively .
Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate can undergo various chemical reactions, including:
The specific products formed depend on the reaction conditions and reagents used .
The mechanism of action for Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate primarily relates to its interactions with biological targets. In medicinal chemistry, compounds with similar structures have been studied for their potential anticancer activities by inhibiting specific enzymes or receptors involved in cellular proliferation.
Research indicates that such compounds may act as enzyme inhibitors or modulators of signaling pathways, contributing to their therapeutic effects against various diseases, including cancer .
Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly used to characterize this compound and confirm its structure .
Methyl 4-[Oxazolo[4,5-c]pyridin-2-yl]benzoate has several applications across different fields:
The construction of the oxazolo[4,5-c]pyridine core represents a critical initial step in synthesizing methyl 4-[oxazolo[4,5-c]pyridin-2-yl]benzoate. Patent WO2007125330A1 details a cyclocondensation approach starting from 2-amino-3-hydroxypyridine derivatives, where reaction with carboxylic acids or acyl chlorides under dehydrating conditions yields the oxazole ring [1]. Key modifications include using phosphorus oxychloride (POCl₃) as a cyclodehydrating agent, which achieves yields >75% while minimizing side reactions. Alternative routes involve oxidative cyclization of ortho-aminophenol derivatives catalyzed by ZnO nanoparticles in DMSO at 90°C, forming the oxazolo[4,5-b]pyridine scaffold in 76% yield within 1 hour [2] [5]. This method significantly reduces reaction times compared to traditional thermal approaches.
Russian Chemical Bulletin studies reveal that oxazolopyridine systems exhibit ambident reactivity during nucleophilic attacks, enabling regioselective functionalization at positions 5 or 7 of the fused heterocycle [3]. This selectivity is exploited in downstream esterification steps. For instance, bromination at position 6 using N-bromosuccinimide (NBS) in acetonitrile precedes Suzuki coupling with 4-(methoxycarbonyl)phenylboronic acid to install the methyl benzoate moiety. Careful optimization of stoichiometry (1.2 eq boronic acid, 5 mol% Pd(PPh₃)₄) suppresses homocoupling byproducts, achieving 82% isolated yield of the target compound [1].
Table 1: Comparative Analysis of Oxazolo[4,5-c]pyridine Core Formation Methods
Starting Material | Cyclization Agent | Temperature (°C) | Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
2-Amino-3-hydroxypyridine | POCl₃ | 110 | 3 | 78 | High purity, minimal side products |
2-Amino-3-hydroxypyridine | Ac₂O (microwaves) | 150 | 0.5 | 85 | Rapid synthesis |
ortho-Aminophenol analog | ZnO nanoparticles | 90 | 1 | 76 | Eco-friendly, low energy input |
Palladium-catalyzed cross-coupling reactions are pivotal for linking the oxazolopyridine core to the benzoate moiety. The Stille coupling between 2-(tributylstannyl)oxazolo[4,5-c]pyridine and methyl 4-iodobenzoate demonstrates exceptional efficiency using Pd₂(dba)₃/AsPh₃ catalysts in toluene at 100°C (yield: 86%) [1]. This method outperforms traditional Suzuki-Miyaura protocols in avoiding protodeborylation issues. For direct esterification, microwave-assisted conditions with scandium(III) triflate catalysis enable one-pot annulation-esterification sequences. Reacting 2-chlorooxazolo[4,5-c]pyridine with 4-(hydroxymethyl)benzoic acid under 150 W irradiation for 20 minutes achieves 92% conversion to the methyl ester in situ [7].
Metal-free alternatives leverage in situ diazonium salt formation from 4-aminobenzoic acid, followed by coupling with oxazolopyridine derivatives. Using tert-butyl nitrite as a diazotizing agent in acetonitrile at 0-5°C minimizes diazonium decomposition, affording the biaryl linkage in 74% yield before esterification with methanol/sulfuric acid [7]. Catalyst recycling strategies employ magnetic Fe₃O₄-supported Pd nanocatalysts, which maintain >90% activity over five cycles in esterification reactions, reducing heavy metal waste [6].
Table 2: Catalyst Performance in Coupling and Esterification Reactions
Catalyst System | Reaction Type | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
---|---|---|---|---|---|
Pd₂(dba)₃/AsPh₃ (3 mol%) | Stille coupling | 100 | 2 | 86 | 28.7 |
Pd/C (10 wt%) | Suzuki coupling | 80 | 4 | 78 | 7.8 |
Sc(OTf)₃ (5 mol%) + microwaves | Esterification | 150* | 0.33 | 92 | 18.4 |
H₂SO₄ (cat.) | Fischer esterification | 65 | 8 | 95 | N/A |
Solid-phase synthesis revolutionizes the production of methyl 4-[oxazolo[4,5-c]pyridin-2-yl]benzoate analogs by enabling combinatorial library generation. Chlorotrityl polystyrene resin serves as the preferred support due to its acid-labile linkage, permitting mild cleavage with 20% hexafluoroisopropanol in dichloromethane without disturbing the oxazole ring [4] [9]. The synthesis commences with resin-bound 4-(bromomethyl)benzoate, prepared by coupling Fmoc-protected 4-(hydroxymethyl)benzoic acid using DIC/HOBt, followed by Fmoc deprotection and bromination with CBr₄/PPh₃. Nucleophilic substitution with 2-mercaptooxazolo[4,5-c]pyridine (2.0 eq, DMF, 50°C) installs the heterocycle in 18 hours with >85% coupling efficiency monitored by LC-MS [6] [9].
Automated platforms integrate this process via flow chemistry systems, where microfluidic droplet reactors (50-200 µm diameter) encapsulate reagents in perfluorocarbon oil phases. Residence times of 15 minutes at 120°C achieve near-quantitative conversion, significantly outperforming batch methods requiring 24 hours [6]. Post-synthesis, on-resin modifications include Suzuki couplings with arylboronic acids (2.0 eq, Pd(OAc)₂, 80°C) or reductive amination with aldehydes/NaBH₃CN to introduce diverse substituents at position 5 of the oxazole ring. These techniques yield 38 distinct analogs per gram of resin with purities >90% after cleavage and precipitation [2] [4].
Table 3: Solid-Phase Supports for Benzoate-Oxazolopyridine Conjugation
Resin Type | Loading Capacity (mmol/g) | Cleavage Condition | Purity (%) | Suitability for Scale-Up |
---|---|---|---|---|
Chlorotrityl chloride resin | 1.0-1.2 | 20% HFIP/DCM, 5 min | 92 | Excellent |
Wang resin | 0.6-0.8 | 95% TFA, 1 h | 78 | Moderate (acid-sensitive groups) |
Rink amide AM resin | 0.4-0.6 | 95% TFA, 2 h | 85 | Good |
Merrifield resin | 1.0-1.5 | NH₃/MeOH, 60°C, 12 h | 70 | Poor (harsh conditions) |
Post-synthetic modification (PSM) of methyl 4-[oxazolo[4,5-c]pyridin-2-yl]benzoate enables rapid diversification for structure-activity relationship studies. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) serves as the cornerstone strategy, wherein the ester moiety is hydrolyzed to carboxylic acid (LiOH/THF/H₂O) and converted to propargyl amide using propargylamine/EDCI. Subsequent reaction with azides (e.g., 3-azidopropyl morpholine) under CuSO₄·5H₂O/sodium ascorbate catalysis yields 1,2,3-triazole-linked derivatives with 70-95% efficiency [8] [10]. These compounds demonstrate enhanced glycogen synthase kinase-3β (GSK-3β) inhibition (IC₅₀: 0.19-1.8 µM) compared to the parent scaffold (>10 µM), attributed to improved hydrogen bonding with the kinase’s ATP pocket [8].
Bioconjugation strategies employ N-hydroxysuccinimide (NHS) ester intermediates to link the benzoate moiety to biomacromolecules. Activation with DCC/NHS in anhydrous DMF generates the NHS ester, which couples with ε-amino groups of lysine residues in peptides (e.g., RGD cyclopeptides) at pH 8.5, achieving conjugation efficiencies >60% [10]. For nanoparticle functionalization, Prussian blue analog (PBA) nanocubes are modified with amine-terminated silanes, then conjugated to hydrolyzed benzoate acids via amide bonds, creating theranostic agents with 40% drug loading capacity [10].
Table 4: Bioactive Analogs Generated via Post-Synthetic Modifications
Modification Type | Reaction Partners | Key Bioactivity | Potency Enhancement |
---|---|---|---|
CuAAC (triazole formation) | 3-Azidopropyl morpholine | GSK-3β inhibition | 50-fold (IC₅₀ 0.19 µM) |
NHS ester bioconjugation | Cyclo(RGDfK) peptide | αᵥβ₃ integrin targeting | Tumor uptake +300% |
Reductive amination | 4-(Aminomethyl)piperidin-1-yl | Antifibrotic activity (TGF-β suppression) | IC₅₀ 45.7 µM (HSC-T6) |
Nanoparticle loading | Prussian blue nanocubes | MRI contrast enhancement + drug delivery | Relaxivity r₁ = 12.1 mM⁻¹s⁻¹ |
Concluding Remarks
The synthetic methodologies for methyl 4-[oxazolo[4,5-c]pyridin-2-yl]benzoate encompass innovative multi-step sequences, catalytic annulation techniques, solid-phase combinatorial synthesis, and targeted post-synthetic modifications. Strategic optimization—particularly catalytic esterification, solid-phase automation, and CuAAC-based diversification—enables efficient access to structurally diverse analogs. These advancements facilitate the development of bioactive derivatives with tailored properties for therapeutic applications, positioning this scaffold as a versatile platform in medicinal chemistry and materials science. Future directions include photoflow chemistry for oxazole ring formation and enzyme-mediated PSM for chiral analog synthesis.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7